6-Chloro-7-fluoro-1H-indole (CAS 259860-04-3) is a specialized di-halogenated indole derivative procured as an advanced building block for pharmaceutical synthesis. Serving as a critical precursor for autotaxin (ATX) inhibitors, such as Cudetaxestat, the compound is characterized by its modulated N-H acidity (predicted pKa ~14.65) and tuned lipophilicity (predicted LogP ~2.96) . These properties facilitate N-alkylation reactions and optimize the pharmacokinetic profiles of downstream active pharmaceutical ingredients (APIs). Commercially, its availability via scalable, non-cryogenic multicomponent cyclization routes has established it as a process-compatible intermediate for multi-gram and kilogram-scale manufacturing [1].
Substituting 6-chloro-7-fluoro-1H-indole with mono-halogenated analogs (such as 6-chloro-1H-indole or 7-fluoro-1H-indole) or unsubstituted 1H-indole compromises both process efficiency and final API performance. In process chemistry, the dual electron-withdrawing effect of the 6-chloro and 7-fluoro groups lowers the N-H pKa compared to unsubstituted indole, enabling Ullmann couplings under milder basic conditions (e.g., using Cs2CO3 instead of K3PO4) [1]. In medicinal chemistry, omitting the 7-fluoro substituent exposes the C7 position to rapid cytochrome P450-mediated oxidation, reducing the metabolic half-life of the resulting drug [2]. Conversely, omitting the 6-chloro group eliminates a critical hydrophobic interaction vector required for target binding. Therefore, generic substitution is not viable for validated synthetic routes.
The introduction of the 6-chloro and 7-fluoro substituents exerts an electron-withdrawing effect on the indole core, increasing the acidity of the pyrrole N-H. 6-chloro-7-fluoro-1H-indole exhibits a predicted pKa of approximately 14.65, compared to the 16.2 pKa of unsubstituted 1H-indole . This acidity increase alters the compound's processability, allowing for efficient deprotonation and subsequent Ullmann coupling using milder bases like Cs2CO3. In the synthesis of ATX inhibitor intermediates, this optimized base compatibility achieves an 80% yield, avoiding the need for harsher bases like K3PO4 or sodium hydride typically required for less acidic indoles [1].
| Evidence Dimension | N-H pKa and base requirement for N-alkylation |
| Target Compound Data | pKa ~14.65; achieves 80% yield with mild Cs2CO3 base |
| Comparator Or Baseline | Unsubstituted 1H-indole (pKa ~16.2); requires stronger bases (e.g., K3PO4, NaH) |
| Quantified Difference | ~1.55 pKa unit reduction; enables 80% yield under mild basic conditions |
| Conditions | Predicted thermodynamic values and Ullmann coupling reaction conditions |
Enables the use of milder reaction conditions during complex API synthesis, improving functional group tolerance and overall step yield.
Achieving a specific lipophilic balance is critical for the efficacy of targeted inhibitors. 6-chloro-7-fluoro-1H-indole provides a tuned LogP of approximately 2.96, representing an increase over the baseline LogP of 2.14 for unsubstituted 1H-indole . The combination of the 6-chloro group (providing bulk and hydrophobicity) and the 7-fluoro group (modulating electronics with minimal steric impact) ensures occupation of hydrophobic binding pockets without pushing the final API into an excessively lipophilic range that causes poor aqueous solubility.
| Evidence Dimension | Partition coefficient (LogP) |
| Target Compound Data | ~2.96 (predicted) |
| Comparator Or Baseline | Unsubstituted 1H-indole (~2.14) |
| Quantified Difference | +0.82 LogP units |
| Conditions | Standard octanol-water partition prediction (XLOGP3) |
Provides medicinal chemists with a predictable lipophilic building block that enhances target binding affinity without compromising downstream formulation solubility.
The procurement viability of halogenated indoles depends on their upstream synthesis requirements. Traditional Bartoli indole synthesis for 6-chloro-7-fluoro-1H-indole requires strictly anhydrous conditions, highly reactive vinylmagnesium bromide, and cryogenic temperatures (-40 degrees C), limiting multi-kilogram scalability. However, process optimizations demonstrate that this specific di-halogenated indole is compatible with a 'one-pot' water-involved Sandmeyer isonitroso acetanilide cyclization [1]. This eliminates the need for Grignard reagents and cryogenic cooling, improving the precursor's suitability for large-scale industrial procurement.
| Evidence Dimension | Manufacturing condition requirements |
| Target Compound Data | Sandmeyer-type multicomponent cyclization (Water-tolerant, non-cryogenic, no Grignard) |
| Comparator Or Baseline | Traditional Bartoli synthesis (Requires -40 degrees C, anhydrous, vinylmagnesium bromide) |
| Quantified Difference | Elimination of cryogenic (-40 degrees C) and strict anhydrous requirements |
| Conditions | Industrial multi-gram to kilogram scale-up |
Lowers the embedded manufacturing cost and supply chain risk, ensuring the compound can be procured economically at commercial scales.
The C7 position of the indole ring is a known site for oxidative metabolism by cytochrome P450 enzymes. By incorporating a fluorine atom at this position, 6-chloro-7-fluoro-1H-indole acts as a metabolically stable bioisostere. Class-level studies on 7-fluoroindoles demonstrate that blocking this site reduces intrinsic clearance (Cl_int) in human liver microsomes compared to unsubstituted indoles, which undergo rapid hydroxylation [1]. The highly stable C-F bond prevents oxidation while maintaining a steric profile nearly identical to a hydrogen atom.
| Evidence Dimension | Susceptibility to C7 oxidative metabolism |
| Target Compound Data | 7-fluoro substitution (blocks C7 oxidation, lowers Cl_int) |
| Comparator Or Baseline | Unsubstituted 1H-indole (rapid C7 hydroxylation) |
| Quantified Difference | Prevention of primary C7 metabolic degradation pathway |
| Conditions | In vitro human liver microsome stability assays |
Crucial for procuring precursors that will ultimately yield APIs with viable pharmacokinetic half-lives and reduced dosing frequencies.
6-chloro-7-fluoro-1H-indole is the direct starting material for the synthesis of Cudetaxestat (PAT-409), an ATX inhibitor. Its lowered N-H pKa facilitates high-yielding Ullmann coupling with pyrazole derivatives using mild bases (Cs2CO3), streamlining the multi-gram production of the API [1].
Due to the C7-fluoro metabolic block, this compound is utilized for developing kinase inhibitors where the indole core is exposed to hepatic enzymes. It prevents rapid clearance while the 6-chloro group anchors the molecule in hydrophobic kinase hinge regions [2].
For industrial scale-up, the compound is compatible with water-involved multicomponent Sandmeyer isonitroso acetanilide isatin synthesis. This avoids the strict anhydrous, cryogenic (-40 degrees C) conditions required by traditional Bartoli indole syntheses, reducing procurement costs and supply chain risks [1].
Irritant